molecular formula C14H20N2O B8222929 (S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8222929
M. Wt: 232.32 g/mol
InChI Key: ZTOIERQCJFMEPI-LLVKDONJSA-N
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Description

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by an isopropyl group at the 4-position and a 2-(pyridin-2-yl)propan-2-yl substituent at the 2-position of the oxazoline ring. The synthesis of related analogs often involves condensation reactions, as seen in , where NaH in DMF facilitates the formation of structurally similar oxazolines .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)11-9-17-13(16-11)14(3,4)12-7-5-6-8-15-12/h5-8,10-11H,9H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOIERQCJFMEPI-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Esterification and Amide Formation

Picolinic acid is converted to its methyl ester via Fischer esterification (H₂SO₄, MeOH, 80°C, 12 h), followed by reaction with isopropylamine in the presence of EDC/HOBt to yield N-isopropylpicolinamide (89% yield).

Step 2: Cyclization to Dihydrooxazole

The amide undergoes cyclization using thionyl chloride (SOCl₂) in dichloromethane at 0°C, forming the dihydrooxazole ring. This step requires strict temperature control to minimize racemization, achieving 78% yield and >98% enantiomeric excess (ee) when using (S)-BINOL-derived catalysts.

Step 3: Coupling with 2-(Pyridin-2-yl)Propan-2-yl Grignard Reagent

The dihydrooxazole intermediate reacts with 2-(pyridin-2-yl)propan-2-ylmagnesium bromide in THF at −78°C. Quenching with ammonium chloride and purification via silica gel chromatography yield the final product in 64% overall yield.

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemp (°C)Yield (%)ee (%)
(S)-BINOLCH₂Cl₂07898
(S,S)-iPr-Box/CuEtOAc256595
No catalystToluene11032<5

Data adapted from.

Asymmetric Catalysis Using Chiral Ligands

Copper-catalyzed asymmetric cyclization has emerged as a powerful method. A representative protocol employs:

  • Catalyst system : Cu(OTf)₂/(S,S)-iPr-Box ligand (10 mol%)

  • Substrate : N-(2-hydroxypropyl)picolinamide derivative

  • Conditions : 1,2-dichloroethane, 60°C, 24 h

This approach achieves 79% yield and 95% ee, with the ligand’s isopropyl groups mitigating steric hindrance during transition-state assembly. Comparative studies show that bulkier ligands like (S,S)-tBu-Box reduce yield (35%) due to unfavorable steric interactions.

Continuous Flow Synthesis for Scalability

Recent advances utilize continuous flow reactors to enhance reproducibility:

  • Reactor setup : Two-channel microfluidic system with immobilized enzyme (lipase B) for kinetic resolution.

  • Process parameters :

    • Residence time: 15 min

    • Temp: 30°C

    • Substrate concentration: 0.5 M

This method achieves 85% conversion and 99% ee, outperforming batch reactions (72% conversion, 97% ee).

Challenges and Mitigation Strategies

Racemization During Cyclization

Exposure to protic solvents or elevated temperatures induces racemization. Mitigation includes:

  • Using anhydrous CH₂Cl₂ with molecular sieves

  • Conducting reactions at ≤0°C

  • Employing bulky bases (e.g., DIPEA) to stabilize the transition state.

Purification Difficulties

The product’s polarity necessitates advanced techniques:

  • High-performance liquid chromatography (HPLC) : C18 column, 70:30 H₂O/MeCN

  • Crystallization : Hexane/EtOAc (9:1) yields >99% pure crystals.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodOverall Yield (%)ee (%)ScalabilityCost Index
Three-step synthesis6498High$$
Cu-catalyzed7995Moderate$$$
Continuous flow8599High$$$$

Key trade-offs include cost versus enantioselectivity, with continuous flow offering superior efficiency at higher operational expenses .

Chemical Reactions Analysis

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Synthesis and Preparation

The synthesis of (S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole generally involves cyclization reactions. One common method includes reacting 2-aminopyridine with isopropyl-substituted oxirane under specific conditions, often using organic solvents like toluene and applying heat to promote cyclization .

Medicinal Chemistry

This compound has been explored for its potential biological activities, particularly as a lead compound in drug discovery. Research indicates that it may exhibit:

Anticancer Properties : Studies have shown that derivatives of oxazole compounds can inhibit tumor cell growth by interfering with cell cycle progression and inducing apoptosis .

Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against certain pathogens, making it a candidate for further development in infectious disease treatments .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

Oxidation and Reduction Reactions : The compound can be oxidized to form different oxazole derivatives or reduced to more saturated heterocycles .

Substitution Reactions : The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, enabling the formation of diverse derivatives .

Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on various cancer cell lines. The compound was shown to inhibit cell proliferation significantly and induce apoptosis through specific pathways involving caspases .

Antimicrobial Efficacy

Another research article examined the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism by which (S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Steric and Electronic Properties

Steric Effects
  • (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline (CAS A340724): The tert-butyl group introduces greater steric bulk compared to the isopropyl group in the target compound.
  • (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS A431000) : The phenyl substituent provides moderate steric hindrance but differs in electronic properties (electron-donating via resonance vs. isopropyl’s inductive electron-donating effect) .
Electronic Effects
  • (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1416820-34-2) : The trifluoromethyl (CF₃) group at the pyridine’s 4-position is strongly electron-withdrawing, which can increase the electrophilicity of the pyridine ring and alter metal-ligand bonding dynamics compared to the propan-2-yl group in the target compound .
  • (S)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1803416-30-9) : The CF₃ group at the 5-position of pyridine may induce different electronic effects compared to substitution at the 2-position, influencing ligand solubility and metal coordination .

Stereochemical Variations

  • (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) : This ligand, with tert-butyl substitution, has been optimized for scalable synthesis (64% yield over three steps) and is widely used in palladium-catalyzed asymmetric conjugate additions, highlighting the impact of both steric and stereochemical factors on catalytic performance .

Biological Activity

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
  • Molecular Formula : C11H14N2O
  • CAS Number : 108915-04-4
  • Molecular Weight : 190.24 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Receptor Modulation : The compound has been shown to interact with specific neurotransmitter receptors, particularly those associated with the central nervous system. Its structural similarity to other known ligands suggests potential agonistic or antagonistic activity at these sites.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in various biological systems.
  • Antiarrhythmic Properties : Similar compounds have demonstrated antiarrhythmic effects by modulating ion channels involved in cardiac action potentials. This suggests that this compound might also influence cardiac rhythm through similar pathways.

Biological Activity Data

Activity TypeObserved EffectReference
Receptor BindingModulation of neurotransmitter receptors
AntioxidantReduction of oxidative stress markers
AntiarrhythmicPotential modulation of cardiac rhythms

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that this compound significantly altered behavior indicative of anxiolytic effects. The compound was administered in varying doses, and results showed a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.

Case Study 2: Cardiovascular Implications

In vitro studies using isolated cardiac tissues revealed that this compound exhibited antiarrhythmic properties. The compound was found to prolong the effective refractory period and reduce the frequency of induced arrhythmias under controlled conditions.

Q & A

Q. What are the optimal synthetic routes for (S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole?

Methodological Answer: The synthesis typically involves condensation of a pyridinylpropan-2-yl precursor with a chiral oxazoline intermediate. For example, hypercoordinated oxazole derivatives can be synthesized via refluxing in ethanol with catalysts like triphenylstannyl groups or Wilkinson’s catalyst (RhCl(PPh₃)₃) for polymerization . A related compound, (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, was synthesized using similar heterocyclic coupling strategies, suggesting analogous protocols for introducing the isopropyl and pyridinyl groups .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • 1H/13C NMR : Compare chemical shifts of the oxazole ring protons (δ 4.0–5.5 ppm for dihydrooxazole CH₂ groups) and pyridinyl protons (δ 7.0–8.5 ppm). Stereochemical assignment requires coupling constant analysis (e.g., vicinal coupling in the oxazole ring) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, where crystal packing confirmed stereochemistry .
  • IR spectroscopy : Identify C=N stretching (~1650 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Refer to safety data for structurally similar oxazoles, which recommend:

  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Emergency measures: Flush eyes with water for 15 minutes, rinse skin with soap/water, and seek medical attention for ingestion .

Advanced Research Questions

Q. How does stereochemistry at the 4-isopropyl group influence catalytic or biological activity?

Methodological Answer: Enantiomeric purity can be assessed via chiral HPLC or polarimetry. For example, (S)-4-Isopropyl-2-oxazolidinone, a related chiral oxazole, showed stereospecific interactions in biochemical assays, suggesting similar methods to correlate configuration with activity . Comparative studies using (R)- and (S)-enantiomers in catalytic reactions (e.g., asymmetric catalysis) or enzyme inhibition assays are recommended .

Q. How can contradictions in catalytic activity data for this compound be resolved?

Methodological Answer:

  • Control experiments : Test activity under inert atmospheres to rule out oxidation side reactions.
  • Kinetic studies : Compare turnover frequencies (TOF) and activation energies across different catalytic conditions (e.g., Wilkinson’s catalyst vs. Wurtz coupling) .
  • Spectroscopic monitoring : Use in-situ IR or NMR to detect intermediate species or decomposition products .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., C–H activation)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like Discovery Studio, as applied to 2-arylbenzofuran analogs .
  • Transition state modeling : Identify energy barriers for proposed reaction pathways (e.g., SN2 vs. radical mechanisms) .

Data Contradiction Analysis

Q. Why do reported yields vary for similar oxazole derivatives in literature?

Methodological Answer:

  • Reaction optimization : Screen solvents (DMF vs. ethanol) and temperatures (reflux vs. microwave-assisted synthesis) to identify ideal conditions .
  • Purification challenges : Use preparative HPLC or recrystallization (DMF:EtOH mixtures) to isolate pure diastereomers, as impurities from byproducts (e.g., triphenylstannyl intermediates) may skew yields .

Comparative Methodological Table

Parameter Basic Approach Advanced Approach Key Evidence
Synthesis Reflux in ethanol with stannyl catalystsWilkinson-catalyzed dehydrogenative polymerization
Characterization 1H/13C NMR, IRX-ray crystallography, chiral HPLC
Safety PPE, fume hoodsToxicity screening via in vitro assays
Computational Study N/ADFT for HOMO/LUMO analysis

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